3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline

Description

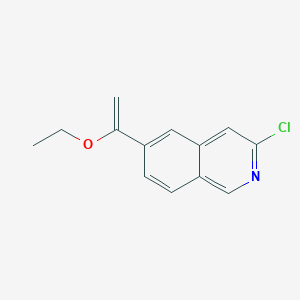

3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline is a substituted isoquinoline derivative characterized by a chlorine atom at position 3 and a 1-ethoxy-vinyl group at position 6. The isoquinoline core (C₉H₇N) is a bicyclic heteroaromatic compound, with a molecular weight of ~129.16 g/mol in its unsubstituted form .

Properties

Molecular Formula |

C13H12ClNO |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)isoquinoline |

InChI |

InChI=1S/C13H12ClNO/c1-3-16-9(2)10-4-5-11-8-15-13(14)7-12(11)6-10/h4-8H,2-3H2,1H3 |

InChI Key |

BGCWGYZICAZEIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CC2=CC(=NC=C2C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Literature

The following table compares key structural and functional attributes of 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline with analogous compounds:

*Calculated based on core isoquinoline structure and substituent masses.

Key Research Findings

Substituent Position Dictates Activity : Derivatives with substituents at positions 1, 6, and 7 (e.g., 6d, 7e) show significant biological activity, while unsubstituted analogs are inactive . The target compound’s 3-Cl and 6-ethoxy-vinyl groups may target similar pathways but with distinct efficacy.

Structural Flexibility : The ethoxy-vinyl group’s conformational flexibility may improve binding to dynamic protein pockets, unlike rigid substituents (e.g., phenyl in 6h) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-(1-ethoxy-vinyl)-isoquinoline, considering yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and vinylation of isoquinoline precursors. For example, chloro-substituted isoquinolines can be functionalized via nucleophilic substitution or cross-coupling reactions. Evidence from similar compounds (e.g., 1-Chloro-6-cyclopropyl-8-fluoroisoquinoline) suggests starting with commercially available isoquinoline derivatives and using reflux conditions in chloroform (CHCl₃) with amines or vinyl ethers to introduce substituents . Reaction optimization should include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents for better solubility), and purification via column chromatography to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and vinyl group integrity. Mass spectrometry (HRMS or ESI-MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like C-Cl and vinyl ethers. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). PubChem data for analogous compounds (e.g., 1-chloro-3-methylisoquinoline) highlight InChI key standardization for structural validation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C to prevent degradation. Avoid prolonged exposure to moisture, as chloro-substituted isoquinolines may hydrolyze. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify optimal storage conditions. Reference safety protocols for chlorinated compounds (e.g., gloves, fume hoods) are advised .

Advanced Research Questions

Q. How do substituent positions and electronic effects influence the reactivity and biological activity of this compound?

- Methodological Answer : Substituent effects can be systematically studied using Hammett constants or computational methods (DFT). For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Experimental validation involves synthesizing derivatives (e.g., replacing ethoxy-vinyl with cyano or amino groups) and comparing reaction yields or biological activity. A study on 6-substituted isoquinolines showed that NH₂ groups lower reduction potentials, improving catalytic efficiency in photoredox reactions .

Q. What computational strategies can predict the electronic properties of this compound for drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and binding affinity. Molecular docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., topoisomerases). A prior study on indenoisoquinoline derivatives used these methods to correlate substituent effects with anticancer activity .

Q. How can researchers resolve contradictions between theoretical predictions and experimental pharmacological data for this compound?

- Methodological Answer : Cross-validate computational models with experimental assays. For instance, if DFT predicts high binding affinity but in vitro assays show low activity, re-evaluate protonation states or solvent effects. Use statistical tools (e.g., Bland-Altman plots) to quantify discrepancies. A study on photocatalyst optimization reconciled theoretical reduction potentials with experimental yields through iterative screening .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh₃) for cross-coupling reactions. Adjust solvent polarity (DMF vs. THF) to enhance reaction rates. A photocatalysis study demonstrated that substituting the isoquinoline core with amino groups increased yields by lowering reduction potentials (−3.26 V vs. −2.51 V for -CN), enabling challenging borylation reactions .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Synthesize a library of derivatives with systematic substituent variations (e.g., halogens, alkyl chains, electron-donating/withdrawing groups). Test against biological targets (e.g., cancer cell lines) using dose-response assays (IC₅₀ values). Analyze trends via QSAR models. For example, fluorinated indenoisoquinolines showed enhanced topoisomerase inhibition compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.